Dinorfina A (1-8)

Descripción general

Descripción

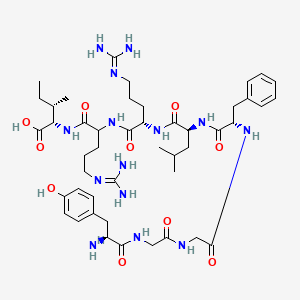

La Dinorfina A (1-8) es una forma truncada del péptido opioide endógeno dinorfina A. Consiste en la secuencia de aminoácidos: Tirosina-Glicina-Glicina-Fenilalanina-Leucina-Arginina-Arginina-Isoleucina . Este péptido es conocido por su alta afinidad por el receptor kappa-opioide, aunque también interactúa con los receptores mu y delta-opioides .

Aplicaciones Científicas De Investigación

Dynorphin A (1-8) has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide to study peptide synthesis and degradation.

Biology: Researchers study its role in the nervous system, particularly its interaction with opioid receptors.

Mecanismo De Acción

La dinorfina A (1-8) ejerce sus efectos principalmente a través del receptor kappa-opioide. Al unirse a este receptor, activa las vías de señalización del receptor acoplado a proteína G, lo que lleva a diversas respuestas fisiológicas. La interacción del péptido con el receptor induce cambios conformacionales que desencadenan cascadas de señalización aguas abajo, afectando la percepción del dolor, el estado de ánimo y las respuestas al estrés .

Compuestos similares:

Dinorfina A (1-13): Una forma más larga de dinorfina A con aminoácidos adicionales.

Beta-endorfina: Otro péptido opioide endógeno con un perfil de afinidad de receptor diferente.

Encefalinas: Péptidos opioides más cortos que interactúan principalmente con los receptores delta-opioides

Unicidad: La dinorfina A (1-8) es única debido a su alta afinidad por el receptor kappa-opioide y su secuencia de aminoácidos específica. Esto la convierte en una herramienta valiosa para estudiar la farmacología del receptor kappa-opioide y desarrollar ligandos selectivos del receptor kappa-opioide .

Análisis Bioquímico

Biochemical Properties

Dynorphin A (1-8) plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors . It interacts with the kappa opioid receptor, inhibiting the binding of 3H-Bremazocine to the purified kappa receptor .

Cellular Effects

Dynorphin A (1-8) influences cell function by modulating pain, stress, reward, emotion, motivation, cognition, epileptic seizures, itch, and diuresis . It impacts cell signaling pathways, gene expression, and cellular metabolism through its interaction with the kappa opioid receptor .

Molecular Mechanism

At the molecular level, Dynorphin A (1-8) exerts its effects by binding to the kappa opioid receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and modulation of various cellular processes .

Temporal Effects in Laboratory Settings

It is known that Dynorphin A (1-8) exhibits enhanced metabolic stability .

Dosage Effects in Animal Models

It is known that Dynorphin A (1-8) plays a crucial role in pain modulation, which could potentially vary with dosage .

Metabolic Pathways

Dynorphin A (1-8) is involved in the opioid neuromodulatory system . It interacts with the kappa opioid receptor, which is part of its metabolic pathway .

Transport and Distribution

It is known that Dynorphin A (1-8) is a ligand of the kappa opioid receptor, suggesting that it may interact with this receptor for transport and distribution .

Subcellular Localization

As a ligand of the kappa opioid receptor, it is likely that Dynorphin A (1-8) is localized where these receptors are present .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La dinorfina A (1-8) se sintetiza típicamente mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena usando reactivos como N,N'-Diisopropilcarbodiimida (DIC) e Hidroxibenzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Métodos de producción industrial: La producción industrial de dinorfina A (1-8) sigue principios similares pero a mayor escala. Los sintetizadores automáticos de péptidos se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso de purificación se amplía mediante HPLC preparativa .

Análisis De Reacciones Químicas

Tipos de reacciones: La dinorfina A (1-8) principalmente sufre hidrólisis y degradación enzimática. Es susceptible a la escisión por peptidasas, que pueden descomponer el péptido en fragmentos más pequeños .

Reactivos y condiciones comunes:

Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces peptídicos.

Degradación enzimática: Enzimas como aminopeptidasas y endopeptidasas pueden escindir enlaces peptídicos específicos.

Productos principales: Los productos principales de estas reacciones son fragmentos peptídicos más pequeños y aminoácidos individuales .

4. Aplicaciones en la investigación científica

La dinorfina A (1-8) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar la síntesis y degradación de péptidos.

Biología: Los investigadores estudian su papel en el sistema nervioso, particularmente su interacción con los receptores opioides.

Comparación Con Compuestos Similares

Dynorphin A (1-13): A longer form of dynorphin A with additional amino acids.

Beta-Endorphin: Another endogenous opioid peptide with a different receptor affinity profile.

Enkephalins: Shorter opioid peptides that primarily interact with delta-opioid receptors

Uniqueness: Dynorphin A (1-8) is unique due to its high affinity for the kappa-opioid receptor and its specific amino acid sequence. This makes it a valuable tool for studying kappa-opioid receptor pharmacology and developing selective kappa-opioid receptor ligands .

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLGMBDXVBPEG-VGXZEHLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

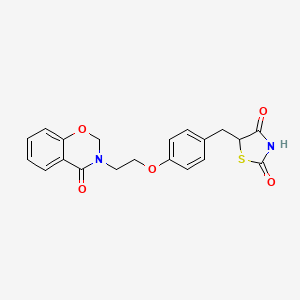

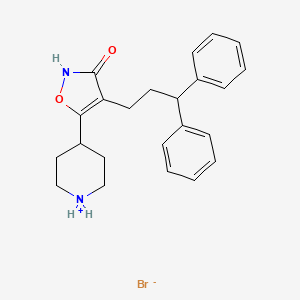

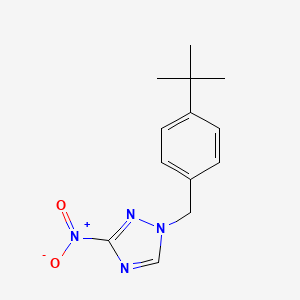

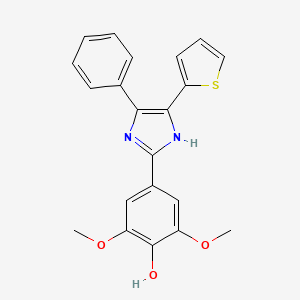

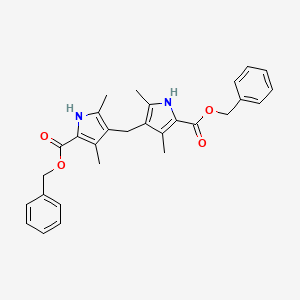

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione](/img/structure/B1670930.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)